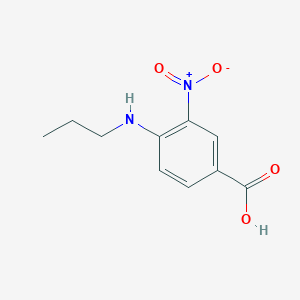

3-Nitro-4-(propylamino)benzoic acid

Descripción general

Descripción

El ácido 4-(n-propil)amino-3-nitrobenzoico es un compuesto químico con la fórmula molecular

C7H6N2O4

. Pertenece a la clase de compuestos orgánicos sintéticos y también se conoce con el sinónimo “compuesto 5c” {_svg_1}. La estructura lineal del compuesto consiste en un anillo de benceno con un grupo amino (NH₂) y un grupo nitro (NO₂) unidos en diferentes posiciones.Métodos De Preparación

Las rutas sintéticas para el ácido 4-(n-propil)amino-3-nitrobenzoico implican transformaciones químicas. Si bien los métodos específicos pueden variar, estos son algunos enfoques comunes:

Alquilación: La propilación del ácido 4-nitrobenzoico resultante utilizando haluros de propilo (por ejemplo, bromuro de propilo) produce el compuesto deseado.

Los métodos de producción industrial suelen implicar reacciones a gran escala, optimización y purificación para lograr altos rendimientos.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a critical reaction for synthesizing bioactive intermediates.

Key Findings:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to -NH₂, yielding 3-amino-4-(propylamino)benzoic acid with >90% efficiency .

-

Sodium dithionite reduction : In aqueous DMSO at 90°C, Na₂S₂O₄ selectively reduces the nitro group without affecting the propylamino moiety .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitro → Amino | H₂ (1 atm), Pd-C, EtOH, 25°C | 3-Amino-4-(propylamino)benzoic acid | 92% |

| Nitro → Amino | Na₂S₂O₄, DMSO/H₂O, 90°C, 3 hr | 3-Amino-4-(propylamino)benzoic acid | 85% |

Substitution Reactions

The propylamino group participates in nucleophilic substitution and acylation reactions.

Key Findings:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl-3-nitro-4-(propylamino)benzoic acid .

Decarboxylation and Esterification

The carboxylic acid group (-COOH) undergoes decarboxylation under high-temperature conditions or forms esters for improved solubility.

Key Findings:

-

Decarboxylation : Heating at 200°C in quinoline with Cu powder removes CO₂, yielding 3-nitro-4-(propylamino)benzene .

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl 3-nitro-4-(propylamino)benzoate , enhancing lipophilicity .

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 2.83 ) forms salts with bases, facilitating purification or derivatization.

Key Findings:

-

Salt formation : Reacts with NaOH to generate the water-soluble sodium salt, useful in aqueous-phase reactions .

-

Complexation : Binds to transition metals (e.g., Co²⁺) via the carboxylate anion, forming coordination polymers .

Photochemical and Thermal Stability

-

Thermal decomposition : Degrades above 250°C, releasing NOₓ gases .

-

Photoreactivity : UV irradiation (λ = 254 nm) induces nitro group rearrangement, forming trace isomers .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-Nitro-4-(propylamino)benzoic acid exhibits notable antimicrobial activity. It has been tested against various microorganisms, showing effectiveness that suggests potential use in developing new antimicrobial agents. The compound may inhibit folic acid synthesis, which is crucial for bacterial growth, thereby providing a target for antibiotic development.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects in cancer cell lines, indicating its potential as a candidate for cancer therapeutics. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a subject of interest for further investigations into its efficacy against different types of cancer .

Analogs and Derivatives

Analogous compounds derived from this compound have been synthesized and evaluated for their biological activity. These studies often employ molecular docking techniques to predict binding affinities to target proteins, which can guide the design of more potent derivatives. For instance, structural modifications have led to compounds with improved inhibitory effects on cancer cell lines .

Agricultural Applications

Anticoccidial Activity

The compound has been studied for its anticoccidial properties, particularly in poultry. Research demonstrates that it can reduce the number of oocysts in infected birds when included in their feed. This application is crucial for improving animal health and productivity in agricultural settings .

Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and efficiency. Recent advancements include the use of continuous flow reactors to enhance production while minimizing environmental impact. This method not only improves yield but also aligns with green chemistry principles by reducing waste .

Industrial Relevance

Due to its versatile applications, the compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used in the production of antihypertensive drugs and other therapeutic agents, highlighting its significance in the pharmaceutical industry .

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that certain analogs of this compound induced apoptosis at low concentrations, demonstrating their potential as anti-cancer agents.

Mecanismo De Acción

El mecanismo de acción del compuesto depende de su aplicación específica. Por ejemplo:

- En el diseño de fármacos, podría interactuar con objetivos biológicos (por ejemplo, enzimas, receptores) a través de enlaces de hidrógeno, interacciones π-π u otras fuerzas.

- En los ensayos enzimáticos, podría servir como sustrato, participando en reacciones enzimáticas.

Comparación Con Compuestos Similares

Si bien el ácido 4-(n-propil)amino-3-nitrobenzoico es único debido a su patrón específico de sustitución, compuestos similares incluyen otros derivados del ácido benzoico con grupos amino y nitro.

Propiedades

IUPAC Name |

3-nitro-4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGUTHABMXVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471055 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68740-31-8 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.